molecular formula C7H14O2 B2403801 (2R)-2-(Oxolan-3-yl)propan-1-ol CAS No. 2248216-11-5

(2R)-2-(Oxolan-3-yl)propan-1-ol

Cat. No.: B2403801
CAS No.: 2248216-11-5
M. Wt: 130.187
InChI Key: IECBVGXHZXOYQC-PKPIPKONSA-N
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Description

(2R)-2-(Oxolan-3-yl)propan-1-ol, also known as (R)-3-hydroxytetrahydrofuran, is a chiral alcohol that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxolan-3-yl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It can also act as a chiral ligand in asymmetric catalysis, which is a key area of research in organic chemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-(Oxolan-3-yl)propan-1-ol in laboratory experiments is its chiral nature, which makes it a valuable tool for studying asymmetric synthesis and catalysis. However, its limited solubility in water and other common solvents can be a limitation in certain experiments.

Future Directions

There are several potential future directions for research on (2R)-2-(Oxolan-3-yl)propan-1-ol. One area of interest is the development of new chiral catalysts and ligands based on its structure. Another area of research is the application of this compound in the synthesis of novel pharmaceuticals and natural products. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in biotechnology and medicine.
In conclusion, this compound is a chiral alcohol that has significant potential in various fields such as organic synthesis, pharmaceuticals, and biotechnology. Its unique chemical properties and potential applications make it an area of interest for future research.

Synthesis Methods

The synthesis of (2R)-2-(Oxolan-3-yl)propan-1-ol involves the reduction of 3-hydroxytetrahydrofuran using a chiral catalyst such as borane or lithium aluminum hydride. The resulting product is a chiral alcohol that can be further purified using chromatography techniques.

Scientific Research Applications

(2R)-2-(Oxolan-3-yl)propan-1-ol has been extensively studied for its potential applications in various fields such as organic synthesis, pharmaceuticals, and biotechnology. It has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals such as the antiviral drug Lamivudine.

Properties

IUPAC Name

(2R)-2-(oxolan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBVGXHZXOYQC-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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